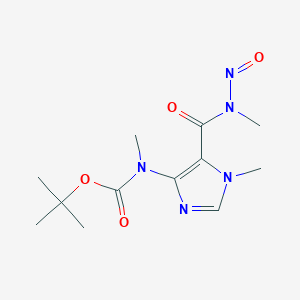
tert-Butyloxycarbonyl-mononitrosamidocaffeidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyloxycarbonyl-mononitrosamidocaffeidine (Boc-ONC) is a compound that has gained significant attention in the field of scientific research due to its potential applications as a cancer therapy agent. This compound belongs to the nitrosamine family, which is known for its carcinogenic properties. However, Boc-ONC has been found to exhibit anti-cancer properties, making it a promising candidate for further research.
Mecanismo De Acción
Tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been found to induce apoptosis in cancer cells through the activation of the mitochondrial pathway. It inhibits the activity of anti-apoptotic proteins, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspases, which initiate the apoptotic process.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been found to exhibit anti-cancer properties in various cancer cell lines. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been found to have antioxidant properties, which may protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-Butyloxycarbonyl-mononitrosamidocaffeidine in lab experiments is its specificity for cancer cells. This allows for targeted therapy, which may reduce side effects associated with traditional chemotherapy. However, one limitation is that tert-Butyloxycarbonyl-mononitrosamidocaffeidine is a relatively new compound, and its long-term effects are not yet known.
Direcciones Futuras
There are several directions that future research on tert-Butyloxycarbonyl-mononitrosamidocaffeidine could take. One area of interest is the development of more efficient synthesis methods. Additionally, further studies could investigate the potential of tert-Butyloxycarbonyl-mononitrosamidocaffeidine in combination with other cancer therapy agents. Finally, research could focus on the potential of tert-Butyloxycarbonyl-mononitrosamidocaffeidine in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
In conclusion, tert-Butyloxycarbonyl-mononitrosamidocaffeidine is a promising compound that has the potential to be used as a targeted cancer therapy agent. Its specificity for cancer cells, anti-inflammatory properties, and antioxidant properties make it an attractive candidate for further research. However, more studies are needed to fully understand its long-term effects and potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of tert-Butyloxycarbonyl-mononitrosamidocaffeidine involves the reaction of caffeine with nitrous acid in the presence of a tert-butoxycarbonyl (Boc) protecting group. The Boc group is used to protect the amine group of caffeine from reacting with nitrous acid. The reaction results in the formation of tert-Butyloxycarbonyl-mononitrosamidocaffeidine, which can be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been investigated for its potential as a cancer therapy agent. Studies have shown that tert-Butyloxycarbonyl-mononitrosamidocaffeidine can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for targeted cancer therapy.
Propiedades
Número CAS |
145439-00-5 |
|---|---|
Nombre del producto |
tert-Butyloxycarbonyl-mononitrosamidocaffeidine |
Fórmula molecular |
C12H19N5O4 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[1-methyl-5-[methyl(nitroso)carbamoyl]imidazol-4-yl]carbamate |
InChI |
InChI=1S/C12H19N5O4/c1-12(2,3)21-11(19)16(5)9-8(15(4)7-13-9)10(18)17(6)14-20/h7H,1-6H3 |
Clave InChI |
LKQUZRCCKZTDTG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N(C=N1)C)C(=O)N(C)N=O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=C(N(C=N1)C)C(=O)N(C)N=O |
Otros números CAS |
145439-00-5 |
Sinónimos |
t-BOC-MNAC tert-butyloxycarbonyl-mononitrosamidocaffeidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



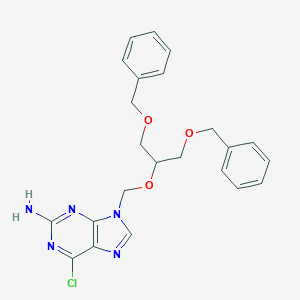
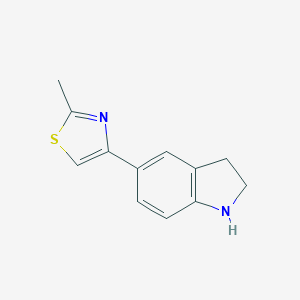
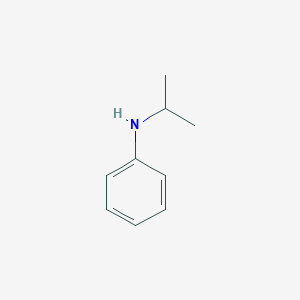
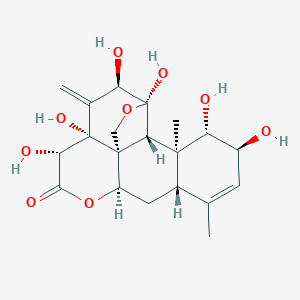
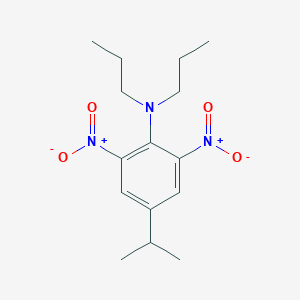
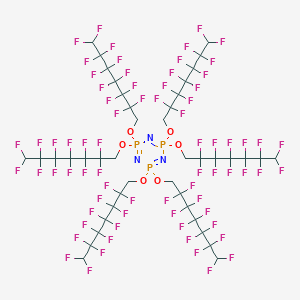
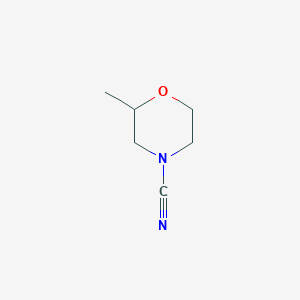
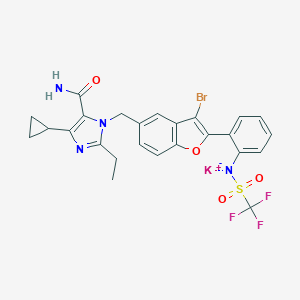
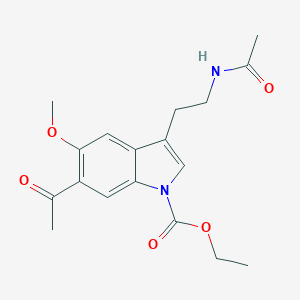
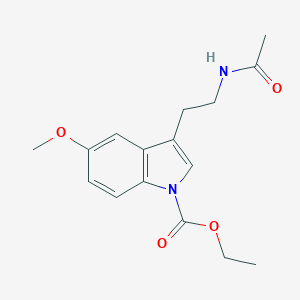
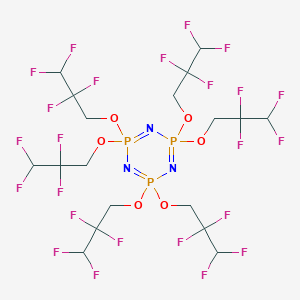
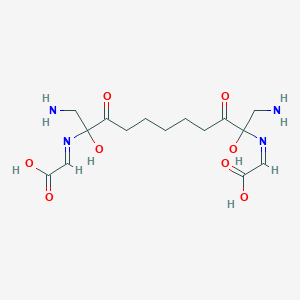
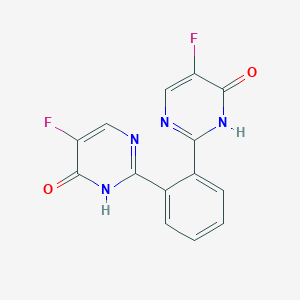
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)